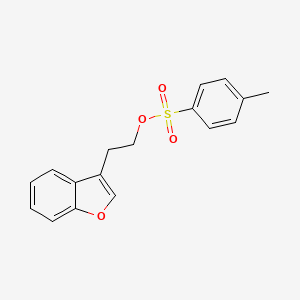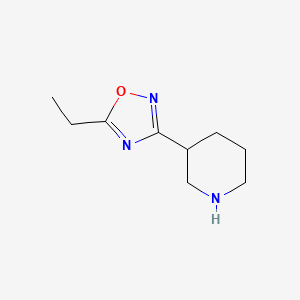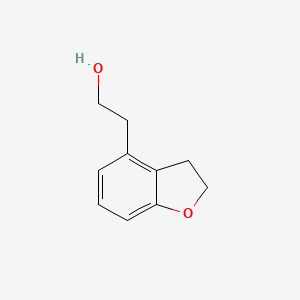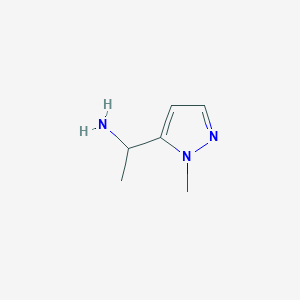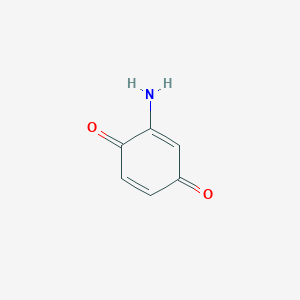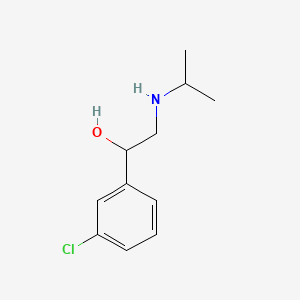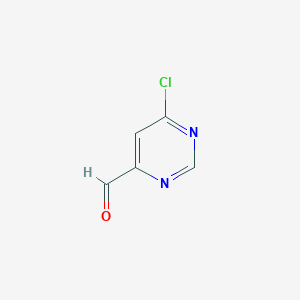
6-Chloropyrimidine-4-carbaldehyde
Descripción general
Descripción
6-Chloropyrimidine-4-carbaldehyde is a chemical compound with the CAS Number: 933702-16-0 . It has a molecular weight of 142.54 . The IUPAC name for this compound is 6-chloro-4-pyrimidinecarbaldehyde .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 6-Chloropyrimidine-4-carbaldehyde, often involves the use of organolithium reagents . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine . The reaction mixture is then quenched with water to produce the dihydropyrimidine . This dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The molecular structure of 6-Chloropyrimidine-4-carbaldehyde can be represented by the Inchi Code: 1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H . The Inchi Key for this compound is VFORWTKKMGPWFM-UHFFFAOYSA-N .Chemical Reactions Analysis
6-Chloropyrimidine-4-carbaldehyde can undergo various chemical reactions. For instance, it can participate in aromatic nucleophilic substitution reactions . The isolated compounds from these reactions are products of amination, solvolysis, and condensation processes .Physical And Chemical Properties Analysis
6-Chloropyrimidine-4-carbaldehyde has a molecular weight of 142.54 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Application in Vilsmeier–Haack Reaction
Summary of the Application
The compound 6-Chloropyrimidine-4-carbaldehyde can be used in the Vilsmeier–Haack reaction. This reaction is a form of electrophilic aromatic substitution which allows the synthesis of formyl derivatives from aromatic compounds.
Methods of Application
The compound is subjected to the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . This involves the use of a Vilsmeier reagent, a complex of a lewis acid and a halide salt.
Results
The method allows the synthesis of 4,6-dichloropyrimidines from 4,6-dihydroxypyrimidines . These compounds are important in the synthesis of various organic compounds.
Application in the Synthesis of Pyrimidine Derivatives
Summary of the Application
6-Chloropyrimidine-4-carbaldehyde is used in the synthesis of pyrimidine derivatives. These derivatives have various chemical and biological applications, especially in recent times .
Methods of Application
The compound is used in the synthesis of pyrimidine derivatives through various structural pathways . This involves the use of different reactions and interactions.
Results
A variety of pyrimidine derivatives were synthesized . These compounds have a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .
Safety And Hazards
Direcciones Futuras
Research on pyrimidines, including 6-Chloropyrimidine-4-carbaldehyde, is ongoing. There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
6-chloropyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFORWTKKMGPWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617053 | |
| Record name | 6-Chloropyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrimidine-4-carbaldehyde | |
CAS RN |
933702-16-0 | |
| Record name | 6-Chloropyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



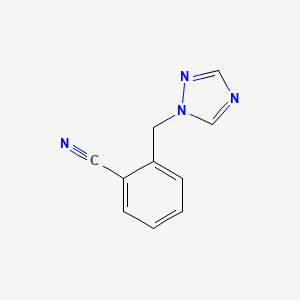
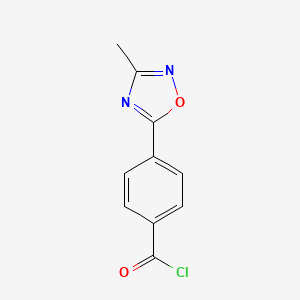
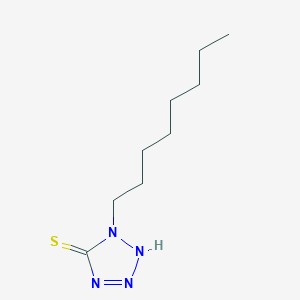
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide](/img/structure/B1612108.png)
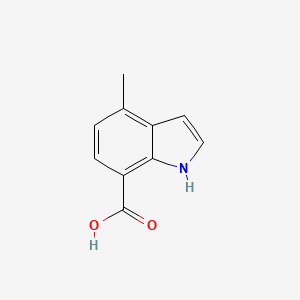
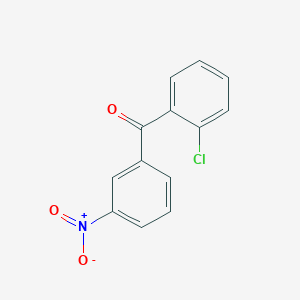
![1-Azabicyclo[3.3.1]nonan-4-ol](/img/structure/B1612115.png)
